molecular formula C12H19FO2Si B2409504 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol CAS No. 1881329-11-8

3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol

Cat. No.: B2409504
CAS No.: 1881329-11-8
M. Wt: 242.365
InChI Key: KRGJUGABGPKTJJ-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring, which also contains a fluorine atom. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is utilized in several scientific research fields:

    Chemistry: As a protected phenol intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving phenolic substrates.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on how this compound is used. The TBDMS group can protect the phenol group during reactions, and then be removed afterwards .

Safety and Hazards

Compounds with a TBDMS group can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The use of this compound would depend on the context. It could potentially be used in organic synthesis, where the phenol group needs to be protected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol typically involves the protection of the hydroxyl group of 4-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-Fluorophenol+TBDMSClThis compound\text{4-Fluorophenol} + \text{TBDMSCl} \rightarrow \text{this compound} 4-Fluorophenol+TBDMSCl→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

    Oxidation: Formation of 4-fluoroquinone derivatives.

    Reduction: Formation of 4-fluorocyclohexanol derivatives.

    Substitution: Formation of various phenolic derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propanal
  • (Tert-butyldimethylsilyloxy)acetaldehyde
  • 3-[(Tert-butyldimethylsilyl)oxy]benzeneboronic acid

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-4-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS-protected phenol group. This combination provides distinct reactivity patterns and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGJUGABGPKTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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